molecular formula C20H30N2O4 B8497383 4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine

4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine

Cat. No. B8497383
M. Wt: 362.5 g/mol
InChI Key: IQCHFXXHWQJQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053078B2

Procedure details

Using Deprotection Method A, 4-[(N-methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine (0.30 g, 0.83 mmol) in EtOAc (5 mL) and EtOH (14 mL) afforded 201 mg (88%) of the title compound which was used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1)C(OCC1C=CC=CC=1)=O>CCOC(C)=O.CCO>[CH3:1][NH:2][CH2:13][CH:14]1[CH2:15][CH2:16][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(C(=O)OCC1=CC=CC=C1)CC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
14 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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